molecular formula C4H2BrF3 B3040744 3-Bromo-1,1,2-trifluorobuta-1,3-diene CAS No. 234443-25-5

3-Bromo-1,1,2-trifluorobuta-1,3-diene

Cat. No.: B3040744
CAS No.: 234443-25-5
M. Wt: 186.96 g/mol
InChI Key: IUVSTEPMNJNMCY-UHFFFAOYSA-N
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Description

3-Bromo-1,1,2-trifluorobuta-1,3-diene is an organic compound with the chemical formula C4H2BrF3. It is a halogenated hydrocarbon that contains bromine and fluorine atoms, making it a compound of interest in various chemical research and industrial applications.

Preparation Methods

The synthesis of 3-Bromo-1,1,2-trifluorobuta-1,3-diene typically involves halogenation reactions. One common method includes the reaction of 1,1,2-trifluorobutadiene with bromine under controlled conditions. Industrial production methods may involve similar halogenation processes, optimized for large-scale production .

Chemical Reactions Analysis

3-Bromo-1,1,2-trifluorobuta-1,3-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with various reagents, such as hydrogen halides, to form different products.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially be involved in such reactions under appropriate conditions.

Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-1,1,2-trifluorobuta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

    Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and fluorinated compounds.

Mechanism of Action

The mechanism by which 3-Bromo-1,1,2-trifluorobuta-1,3-diene exerts its effects involves its reactivity with various chemical reagents. The bromine and fluorine atoms in the compound can participate in different types of chemical interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

3-Bromo-1,1,2-trifluorobuta-1,3-diene can be compared with other halogenated hydrocarbons, such as:

    3-Bromo-1,1,1-trifluoropropane: Another halogenated hydrocarbon with similar reactivity but different structural properties.

    1,1,2-Trifluorobutadiene: A related compound that lacks the bromine atom, resulting in different chemical behavior and applications.

Properties

IUPAC Name

3-bromo-1,1,2-trifluorobuta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3/c1-2(5)3(6)4(7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVSTEPMNJNMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=C(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287427
Record name 3-Bromo-1,1,2-trifluoro-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234443-25-5
Record name 3-Bromo-1,1,2-trifluoro-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234443-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,1,2-trifluoro-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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